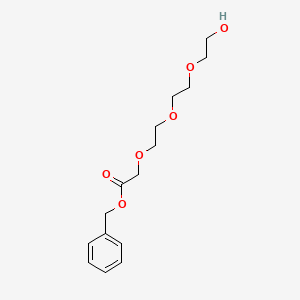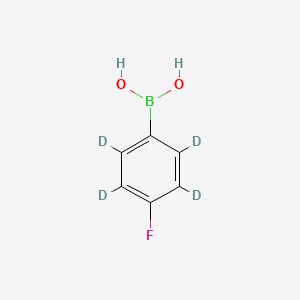
(2,3,5,6-Tetradeuterio-4-fluoro-phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,5,6-Tetradeuterio-4-fluoro-phenyl)boronic acid is a boronic acid derivative where the phenyl ring is substituted with four deuterium atoms and one fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the deuteration of 4-fluorophenylboronic acid using deuterium gas or deuterated reagents under specific conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of deuterated reagents and controlled reaction conditions would be essential to ensure the high purity and isotopic labeling of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3,5,6-Tetradeuterio-4-fluoro-phenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biaryl compound.
Oxidation: The major product is the corresponding phenol.
Substitution: The major products are the substituted phenyl derivatives.
Applications De Recherche Scientifique
(2,3,5,6-Tetradeuterio-4-fluoro-phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Utilized in the study of enzyme mechanisms and isotope effects due to its deuterium labeling.
Industry: Used in the synthesis of advanced materials and as a precursor for other boronic acid derivatives.
Mécanisme D'action
The mechanism of action of (2,3,5,6-Tetradeuterio-4-fluoro-phenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The deuterium atoms can influence reaction kinetics and mechanisms due to the isotope effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenylboronic acid: Lacks deuterium labeling.
2,3,4,5,6-Pentafluorophenylboronic acid: Contains multiple fluorine atoms instead of deuterium.
2-Fluorophenylboronic acid: Contains a single fluorine atom without deuterium.
Uniqueness
(2,3,5,6-Tetradeuterio-4-fluoro-phenyl)boronic acid is unique due to its specific isotopic labeling with deuterium, which can provide valuable insights into reaction mechanisms and isotope effects. This makes it particularly useful in research applications where isotopic labeling is required.
Propriétés
Formule moléculaire |
C6H6BFO2 |
|---|---|
Poids moléculaire |
143.95 g/mol |
Nom IUPAC |
(2,3,5,6-tetradeuterio-4-fluorophenyl)boronic acid |
InChI |
InChI=1S/C6H6BFO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H/i1D,2D,3D,4D |
Clé InChI |
LBUNNMJLXWQQBY-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1B(O)O)[2H])[2H])F)[2H] |
SMILES canonique |
B(C1=CC=C(C=C1)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


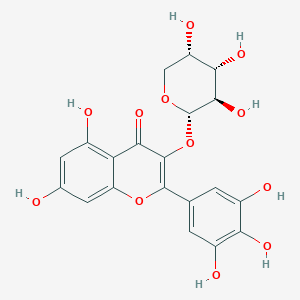
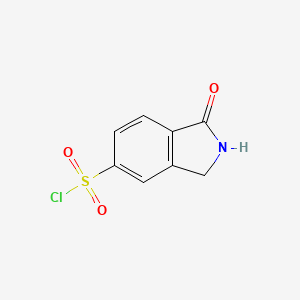
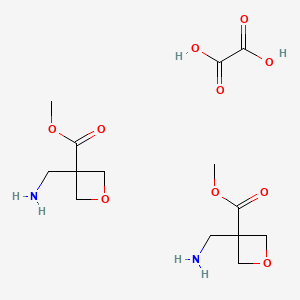
![(1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B13902723.png)
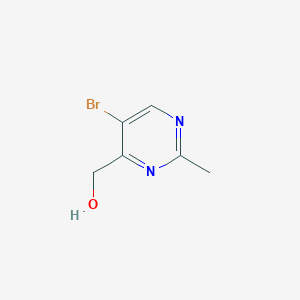
![6-[1-[2-[(1-Ethoxy-1-oxopentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13902732.png)
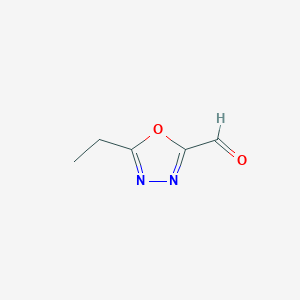
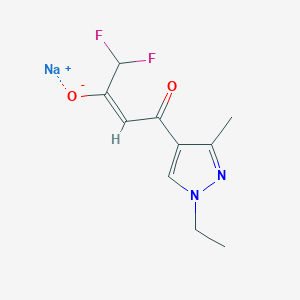
![3,6-Dimethoxy-2-[2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine](/img/structure/B13902760.png)
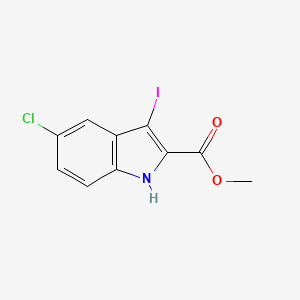
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine](/img/structure/B13902765.png)
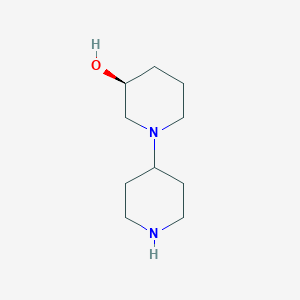
![(E)-3-[4-[(1S,2R)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B13902769.png)
